![molecular formula C30H38N4O4 B12608507 3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] CAS No. 648441-16-1](/img/structure/B12608507.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a dodecane backbone with two 1,2,4-oxadiazole rings substituted with benzyloxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] typically involves the following steps:
Formation of 1,2,4-oxadiazole rings: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of benzyloxy groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the oxadiazole rings.
Linking with dodecane: The final step involves the coupling of the two benzyloxy-substituted oxadiazole rings with a dodecane chain, often using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The oxadiazole rings can be reduced to form amine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis[1-methyl-1H-benzo[d]imidazol-3-ium] bromide
- 3,3’-(Dodecane-1,12-diyl)bis[1-methylimidazolium] 5,5’-azotetrazolate
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is unique due to its specific structural features, such as the presence of benzyloxy groups and the dodecane linker, which confer distinct chemical and physical properties. These features make it particularly suitable for applications in advanced materials and drug delivery systems.
Eigenschaften
CAS-Nummer |
648441-16-1 |
|---|---|
Molekularformel |
C30H38N4O4 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
5-phenylmethoxy-3-[12-(5-phenylmethoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C30H38N4O4/c1(3-5-7-15-21-27-31-29(37-33-27)35-23-25-17-11-9-12-18-25)2-4-6-8-16-22-28-32-30(38-34-28)36-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2 |
InChI-Schlüssel |
KTRMZESLKWKIAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


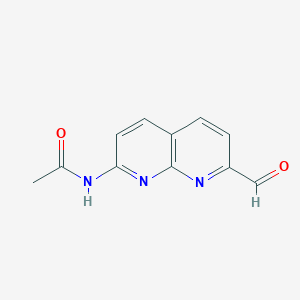

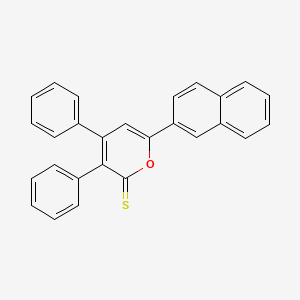



![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
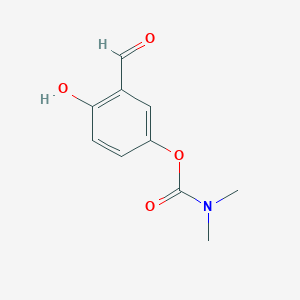
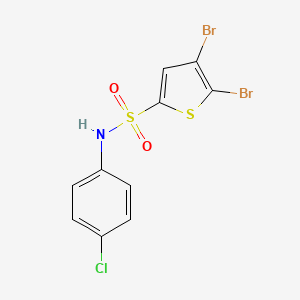
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
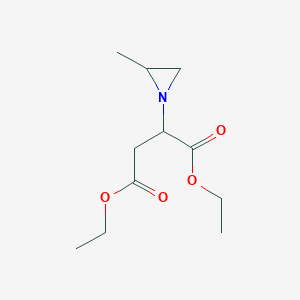
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
